4-[(2-Chloro-phenyl)-hydrazono]-5-methyl-2-phenylmethanesulfonyl-2,4-dihydro-pyrazol-3-one
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Overview
Description
(4Z)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2-chlorophenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and sulfonylation reactions. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to ensure efficient production while minimizing costs and environmental impact. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted chlorophenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (4Z)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is explored for its potential as a pharmaceutical agent. Its ability to modulate specific biological pathways makes it a candidate for the development of new drugs for various diseases.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for the production of a wide range of industrial products.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate these details further.
Properties
Molecular Formula |
C17H15ClN4O3S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-benzylsulfonyl-4-[(2-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H15ClN4O3S/c1-12-16(20-19-15-10-6-5-9-14(15)18)17(23)22(21-12)26(24,25)11-13-7-3-2-4-8-13/h2-10,21H,11H2,1H3 |
InChI Key |
JZBBMXYAROGVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)S(=O)(=O)CC2=CC=CC=C2)N=NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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